N-(2-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrole ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-fluorobenzylamine with 4-(1H-pyrrol-1-yl)benzohydrazide in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the intermediate hydrazide. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-INDOL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-IMIDAZOL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H15FN4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H15FN4O2/c21-17-6-2-1-5-15(17)13-22-19(26)20-23-18(24-27-20)14-7-9-16(10-8-14)25-11-3-4-12-25/h1-12H,13H2,(H,22,26) |
InChI Key |
HBWUEPZSOZIRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)F |
Origin of Product |
United States |
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